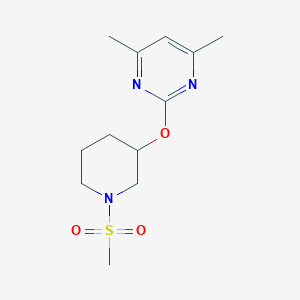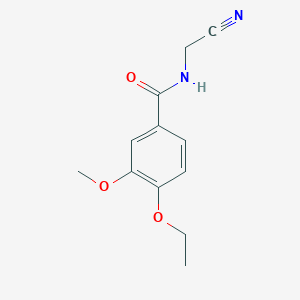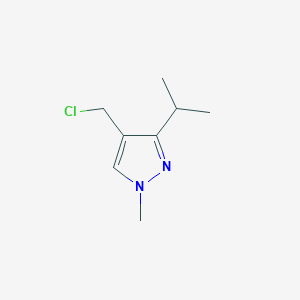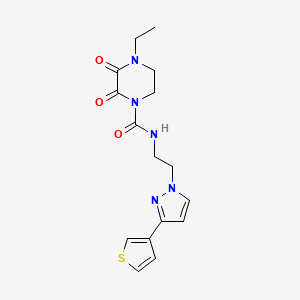
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A key area of research involving chemical compounds similar to 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is the synthesis of hybrid molecules with potential biological activities. For example, studies have shown the microwave-assisted synthesis of various hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were investigated for antimicrobial, antilipase, and antiurease activities. Some exhibited good to moderate antimicrobial activity against test microorganisms, and a few displayed antiurease and antilipase activities (Başoğlu et al., 2013).
Mechanistic Studies and Heterocyclic Synthesis
Research also delves into the mechanisms underlying the reactions of similar compounds. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been studied for its ANRORC rearrangement and N-formylation to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, with structures confirmed by X-ray analysis (Ledenyova et al., 2018).
Antimicrobial and Antiviral Activities
The development of novel compounds for antimicrobial and antiviral applications is another significant research direction. Newer carbazole derivatives have been synthesized, showing promising antibacterial, antifungal, and anticancer activities. This includes compounds with structures characterized by various spectroscopy techniques and elemental analysis, tested against bacterial and fungal strains as well as cancer cell lines, demonstrating the potential of these compounds in medical applications (Sharma et al., 2014).
Drug Discovery and GyrB Inhibition
In the realm of drug discovery, especially targeting infectious diseases, compounds akin to 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide have been explored for their potential as GyrB inhibitors. These efforts aim at combating Mycobacterium tuberculosis by inhibiting DNA gyrase B, a critical enzyme for bacterial DNA replication. Research in this area includes the design, synthesis, and biological evaluation of novel compounds showing inhibition of Mycobacterium smegmatis GyrB ATPase and antituberculosis activity, highlighting the therapeutic potential against tuberculosis (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-19-8-9-21(15(23)14(19)22)16(24)17-5-7-20-6-3-13(18-20)12-4-10-25-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBMGBOHRKKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

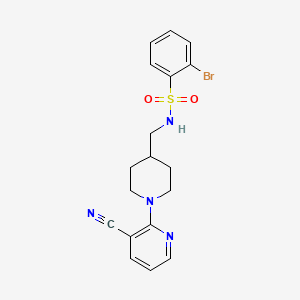
![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

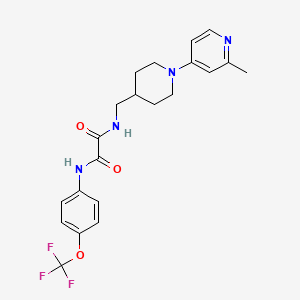
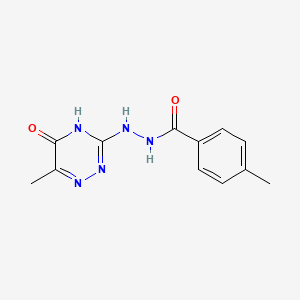
![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)

![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)
